molecular formula C16H20N2O3 B13855681 Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate CAS No. 1193386-56-9

Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate

Cat. No.: B13855681
CAS No.: 1193386-56-9
M. Wt: 288.34 g/mol
InChI Key: OTWJMYPSNBXRDX-UHFFFAOYSA-N
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Description

Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate can be compared with other benzoxazole derivatives, such as:

Properties

CAS No.

1193386-56-9

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

ethyl 1-(5-methyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C16H20N2O3/c1-3-20-15(19)12-6-8-18(9-7-12)16-17-13-10-11(2)4-5-14(13)21-16/h4-5,10,12H,3,6-9H2,1-2H3

InChI Key

OTWJMYPSNBXRDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)C

Origin of Product

United States

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